molecular formula C12H13Br2N3S B12791684 3-(2,5-Dibromobenzothioyl)-1,3,5-triazabicyclo(3.2.1)octane CAS No. 58789-67-6

3-(2,5-Dibromobenzothioyl)-1,3,5-triazabicyclo(3.2.1)octane

Cat. No.: B12791684
CAS No.: 58789-67-6
M. Wt: 391.13 g/mol
InChI Key: WBSYJJKMCFZFOC-UHFFFAOYSA-N
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Description

3-(2,5-Dibromobenzothioyl)-1,3,5-triazabicyclo(321)octane is a complex organic compound that features a unique combination of a dibromobenzothioyl group and a triazabicyclo octane structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-Dibromobenzothioyl)-1,3,5-triazabicyclo(3.2.1)octane typically involves the following steps:

    Formation of the Dibromobenzothioyl Group: This can be achieved through the bromination of benzothiophene derivatives using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Cyclization: The dibromobenzothioyl intermediate is then subjected to cyclization with a triazabicyclo octane precursor. This step often requires the use of strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to facilitate the formation of the bicyclic structure.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Dibromobenzothioyl)-1,3,5-triazabicyclo(3.2.1)octane can undergo various chemical reactions, including:

    Substitution Reactions: The dibromo groups can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The sulfur atom in the benzothioyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Cycloaddition Reactions: The triazabicyclo octane moiety can participate in cycloaddition reactions, forming complex polycyclic structures.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), and bases (e.g., NaH, KOtBu).

    Oxidation: Oxidizing agents (e.g., H2O2, m-CPBA), solvents (e.g., dichloromethane, acetonitrile).

    Cycloaddition: Cycloaddition partners (e.g., alkenes, alkynes), catalysts (e.g., transition metal complexes).

Major Products

    Substitution: Substituted benzothioyl derivatives.

    Oxidation: Sulfoxides and sulfones.

    Cycloaddition: Polycyclic compounds with enhanced structural complexity.

Scientific Research Applications

3-(2,5-Dibromobenzothioyl)-1,3,5-triazabicyclo(3.2.1)octane has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The exact mechanism of action of 3-(2,5-Dibromobenzothioyl)-1,3,5-triazabicyclo(3.2.1)octane depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds containing the thiophene ring, which exhibit similar chemical reactivity and applications.

    Triazabicyclo Octane Derivatives: Compounds with the triazabicyclo octane structure, used in various synthetic and medicinal chemistry applications.

Uniqueness

3-(2,5-Dibromobenzothioyl)-1,3,5-triazabicyclo(3.2.1)octane is unique due to the combination of the dibromobenzothioyl group and the triazabicyclo octane structure, which imparts distinct chemical and biological properties. This dual functionality allows for versatile applications in different fields, making it a valuable compound for research and development.

Properties

CAS No.

58789-67-6

Molecular Formula

C12H13Br2N3S

Molecular Weight

391.13 g/mol

IUPAC Name

(2,5-dibromophenyl)-(1,3,5-triazabicyclo[3.2.1]octan-3-yl)methanethione

InChI

InChI=1S/C12H13Br2N3S/c13-9-1-2-11(14)10(5-9)12(18)17-7-15-3-4-16(6-15)8-17/h1-2,5H,3-4,6-8H2

InChI Key

WBSYJJKMCFZFOC-UHFFFAOYSA-N

Canonical SMILES

C1CN2CN1CN(C2)C(=S)C3=C(C=CC(=C3)Br)Br

Origin of Product

United States

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